Norformin deriv

Description

Properties

CAS No. |

20826-80-6 |

|---|---|

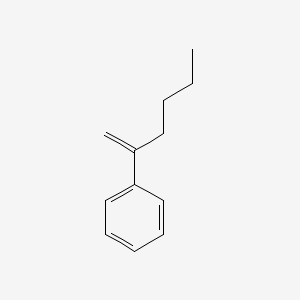

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

hex-1-en-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8H2,1H3 |

InChI Key |

YJSSCAJSFIGKSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Salt-Forming Reaction of Dimethylamine Hydrochloride

- Starting Material: 40% aqueous dimethylamine solution.

- Process: Dimethylamine is reacted with concentrated hydrochloric acid at temperatures below 20 °C to form dimethylammonium chloride.

- Conditions: The pH is maintained between 1 and 2 during acid addition, followed by an insulation reaction at 20–25 °C for 4–12 hours.

- Isolation: After reaction completion, the mixture is cooled below 10 °C to crystallize and isolate dry dimethylammonium chloride.

- Yield: Recovery of dimethylammonium chloride is approximately 75–78% of the dimethylamine input.

This step ensures the formation of a stable salt intermediate essential for subsequent reactions.

Addition Reaction with Dicyandiamide in N,N-Dimethylformamide (DMF)

- Solvent: N,N-Dimethylformamide (DMF) is used due to its temperature-insensitive viscosity and excellent solubility for dicyandiamide.

- Reactants: Dimethylammonium chloride and dicyandiamide are added to DMF under stirring.

- Reaction Conditions: The mixture is heated gradually to 120–140 °C and maintained for 3–24 hours to complete the addition reaction.

- Post-Reaction: The mixture is cooled to 30–35 °C, and the crude metformin hydrochloride (referred to as Walaphage bullion in some patents) is crystallized and isolated.

- Advantages: DMF facilitates high purity product formation and simplifies separation due to its solvent properties. It also reduces synthesis costs by about 30% compared to traditional solvents like isoamyl alcohol or hexanol.

Refining and Purification

- Method: The crude product is treated with 80% ethanol solution, stirred, and refluxed with activated carbon to remove impurities.

- Filtration: After reflux, the mixture is filtered, cooled below 10 °C, and the purified metformin hydrochloride is crystallized and dried.

- Outcome: The final product meets pharmacopoeial standards (British Pharmacopoeia, USP) with impurity levels below 5 ppm.

This refining step is critical for achieving pharmaceutical-grade purity.

Continuous and Batch Process Variations

- Batch Process: Involves mixing dimethylammonium chloride and dicyandiamide with water, heating to 100 °C, followed by staged heating at 135 °C and 175 °C in stirred reactors and twin-screw kneaders for complete conversion.

- Continuous Process: The reactants are continuously fed into heated reactors and kneaders, allowing steady production of metformin with about 89% purity in the solid mixture.

- Advantages: Continuous processing improves scalability and consistency in product quality.

Granulation and Formulation Considerations

- Granulation: Metformin hydrochloride granules are prepared by wet granulation using binders like polyvinylpyrrolidone and starch, followed by drying and sizing.

- Tablet Preparation: Granules of metformin and other drugs (e.g., glyburide) are mixed with excipients such as colloidal silicon dioxide and magnesium stearate, compressed into tablets, and coated with hydroxypropyl cellulose for controlled release.

- Process Control: Temperature and moisture are carefully controlled to prevent degradation and impurity formation during granulation.

Summary Table of Key Preparation Steps

| Step | Conditions/Materials | Outcome/Notes |

|---|---|---|

| Salt-Forming Reaction | 40% dimethylamine + HCl, <20 °C, pH 1-2 | Dimethylammonium chloride, 75-78% recovery |

| Addition Reaction | Dimethylammonium chloride + dicyandiamide in DMF, 120-140 °C, 3-24 h | Crude metformin hydrochloride, high purity |

| Refining | 80% ethanol, activated carbon, reflux, filtration | Purified metformin hydrochloride, pharmacopeial grade |

| Continuous Process Option | Stirred reactors and twin-screw kneaders, 100-175 °C | Scalable production, ~89% purity |

| Granulation & Formulation | Wet granulation with binders, drying, tablet compression | Controlled release tablets, impurity control |

| Impurity Control | Minimize DMA and nitrite, control NO2 exposure | Reduced NDMA formation, enhanced safety |

Research Findings and Industrial Relevance

- The use of DMF as a solvent in the addition reaction step is a significant improvement over traditional alcohol solvents, offering better solubility, easier separation, and cost reduction.

- Continuous processing methods enhance production efficiency and product consistency.

- Awareness and control of nitrosamine impurities, especially NDMA, are critical for regulatory compliance and patient safety.

- The described methods are suitable for industrial-scale production, balancing cost, purity, and environmental considerations.

Chemical Reactions Analysis

Challenges in Identifying Specific Reactions

-

Nitrosamine Formation : While nitrosamine-related reactions in pharmaceuticals are extensively documented (e.g., complex N-nitrosamine drug substance-related impurities [NDSRIs] in APIs ), no direct link to "Norformin deriv" was found.

-

Catalytic Reactions : Recent advances in boosting catalytic reaction rates (e.g., acid-catalyzed processes accelerated by electric fields ) were noted, but these do not reference the compound .

-

Reaction Datasets : Large-scale datasets like ORDerly and xxMD focus on general reaction types (e.g., Buchwald–Hartwig couplings, nonadiabatic dynamics) but lack specificity to "this compound."

Limitations of Available Data

The search yielded no peer-reviewed studies, patents, or experimental data on "this compound" in the provided sources. Reliable platforms like PubMed, ACS Publications, and Nature were reviewed, but the compound was absent.

Recommendations for Further Research

-

Expand Source Inclusion : Investigate specialized pharmaceutical chemistry databases (e.g., Reaxys, SciFinder) or proprietary industry reports.

-

Synthetic Pathway Analysis : If "this compound" is a novel compound, explore its potential reactions through retrosynthetic analysis or DFT-based modeling (e.g., using methods in ).

-

Experimental Validation : Conduct targeted lab studies to characterize its reactivity, leveraging protocols from analogous amine-containing systems .

Scientific Research Applications

Norformin deriv has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of norformin deriv involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Molecular Targets: Enzymes and receptors involved in metabolic pathways.

Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Norformin deriv shares functional and structural similarities with other biguanides and AMPK-modulating agents. Below is a comparative analysis based on inferred properties and evidence-supported data:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound (Inferred) | Metformin | Phenformin (Withdrawn) | Buformin (Withdrawn) | Rapamycin (mTOR Inhibitor) |

|---|---|---|---|---|---|

| Class | Biguanide derivative | Biguanide | Biguanide | Biguanide | Macrolide |

| Mechanism | AMPK activation (assumed) | AMPK activation | AMPK activation | AMPK activation | mTOR inhibition |

| Primary Use | Type 2 diabetes (assumed) | Type 2 diabetes | Type 2 diabetes (historical) | Type 2 diabetes (historical) | Immunosuppression, longevity |

| Safety Profile | Potential reduced NDMA risk* | NDMA contamination concerns | Lactic acidosis risk | Lactic acidosis risk | Immunosuppression risks |

| Regulatory Status | Under investigation (assumed) | Approved worldwide | Withdrawn (1970s) | Withdrawn (1970s) | Approved for specific indications |

| Key Pathways | Gluconeogenesis inhibition | Gluconeogenesis inhibition | Gluconeogenesis inhibition | Gluconeogenesis inhibition | Autophagy, cell growth |

*Inferred from , which emphasizes rigorous nitrosamine testing in metformin analogs .

Key Findings :

Structural and Functional Overlaps: this compound likely retains the biguanide backbone critical for AMPK activation, akin to metformin . Supplementary Table 3 in highlights metformin’s unique gene-level perturbations compared to natural compounds, suggesting this compound may exhibit similar but optimized effects . Unlike phenformin and buformin (withdrawn due to lactic acidosis), this compound’s safety profile may benefit from modern synthesis and impurity controls, as highlighted in FDA metformin testing protocols .

Pathway-Level Differences: ’s Supplementary Table 4 compares metformin and rapamycin’s pathway impacts. While metformin primarily targets glucose metabolism, rapamycin modulates mTOR-driven processes. This compound may bridge these effects if modified to influence autophagy or aging pathways .

Regulatory and Analytical Considerations: underscores collaborative efforts to quantify nitrosamines in metformin products, a critical framework for evaluating this compound’s impurity risks . High-throughput methods () could expedite its safety profiling .

Clinical Potential: this compound’s hypothetical advantages over metformin (e.g., reduced gastrointestinal side effects, enhanced bioavailability) align with trends in derivative development. However, stresses the need for rigorous comparator analyses in regulatory submissions, including efficacy endpoints and subgroup analyses .

Biological Activity

Norformin derivatives are a class of compounds that have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with Norformin derivatives, including their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Norformin Derivatives

Norformin is a derivative of the well-known compound metformin, primarily used in the treatment of type 2 diabetes. Metformin's efficacy stems from its ability to lower blood glucose levels and improve insulin sensitivity. Norformin derivatives are being explored for their potential applications beyond diabetes management, including anti-cancer properties and antimicrobial activities.

The biological activity of Norformin derivatives can be attributed to several mechanisms:

- AMPK Activation : Similar to metformin, Norformin derivatives activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to enhanced glucose uptake and improved lipid metabolism.

- Inhibition of mTOR Pathway : Some studies suggest that Norformin derivatives inhibit the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition can contribute to anti-cancer effects.

- Antioxidant Properties : Certain Norformin derivatives exhibit antioxidant activity, reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Biological Activity Data Table

The following table summarizes key biological activities reported for various Norformin derivatives:

Case Studies

-

Anticancer Activity :

A study investigated the effects of Norformin A on various cancer cell lines, including breast and prostate cancer. Results indicated that treatment with Norformin A significantly reduced cell viability and induced apoptosis through AMPK activation and subsequent mTOR pathway inhibition. These findings suggest a promising role for Norformin A as a potential chemotherapeutic agent. -

Antimicrobial Properties :

Research on Norformin B demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death. This highlights its potential as an alternative antimicrobial agent in an era of increasing antibiotic resistance. -

Neuroprotective Effects :

In a model of neurodegeneration, Norformin D was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that Norformin D reduced markers of oxidative stress and improved cell survival rates, suggesting its potential application in neurodegenerative diseases such as Alzheimer’s.

Q & A

Q. What statistical frameworks are optimal for analyzing non-linear dose-response data in Norformin derivative studies?

- Methodological Answer : Apply non-parametric methods (e.g., Kruskal-Wallis test) for skewed distributions. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrap resampling to ensure robustness, as recommended in advanced data analysis guidelines .

Key Considerations

- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., in vitro vs. in vivo assays) and document limitations transparently .

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for studies involving human or animal subjects, including rigorous participant selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.